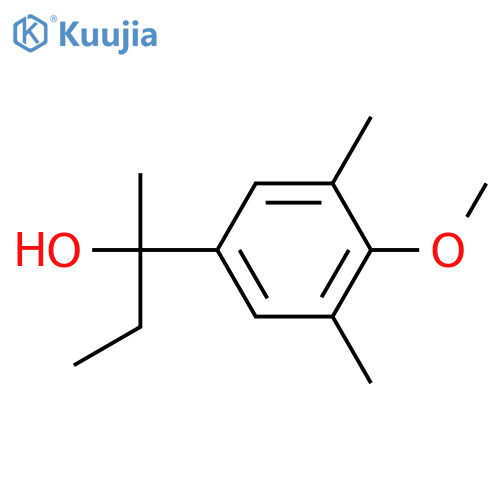

Cas no 1443354-19-5 (2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)

1443354-19-5 structure

商品名:2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol

CAS番号:1443354-19-5

MF:C13H20O2

メガワット:208.296704292297

MDL:MFCD20528395

CID:5219130

2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol

-

- MDL: MFCD20528395

- インチ: 1S/C13H20O2/c1-6-13(4,14)11-7-9(2)12(15-5)10(3)8-11/h7-8,14H,6H2,1-5H3

- InChIKey: YDLHLPHGMAICGE-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC(C)=C(OC)C(C)=C1)(O)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 396673-25g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 97.0% | 25g |

£3315.00 | 2023-04-30 | |

| abcr | AB429896-5g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 5g |

€1398.00 | 2023-09-04 | ||

| Ambeed | A361083-1g |

2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |

1443354-19-5 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12141824-5g |

2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |

1443354-19-5 | 97% | 5g |

$1177 | 2024-07-23 | |

| abcr | AB429896-1 g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 1g |

€594.40 | 2023-03-11 | ||

| Fluorochem | 396673-5g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 97.0% | 5g |

£1403.00 | 2023-04-30 | |

| Fluorochem | 396673-1g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 97.0% | 1g |

£570.00 | 2023-04-30 | |

| abcr | AB429896-5 g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |

1443354-19-5 | 5g |

€1,398.00 | 2023-03-11 | ||

| abcr | AB429896-1g |

2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol; . |

1443354-19-5 | 1g |

€1621.70 | 2024-08-03 | ||

| Crysdot LLC | CD12141824-1g |

2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |

1443354-19-5 | 97% | 1g |

$437 | 2024-07-23 |

2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1443354-19-5 (2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443354-19-5)2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol

清らかである:99%

はかる:1g

価格 ($):397.0